molecular formula C13H21N B039855 N-(2-Heptyl)aniline CAS No. 124900-23-8

N-(2-Heptyl)aniline

Cat. No. B039855
CAS RN: 124900-23-8
M. Wt: 191.31 g/mol
InChI Key: MPMKJQOUZLQYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Heptyl)aniline is an organic compound with the molecular formula C13H21N . It is used for research purposes. It has been observed that when 2-heptylamine was used as an N-donating group, N-(2-heptyl)aniline was formed as the major product .


Synthesis Analysis

The synthesis of N-(2-Heptyl)aniline can be achieved through a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids . This method is highlighted by the availability and broad scope of the reaction substrates and its application to the expedited synthesis of drug molecules and intermediates .


Molecular Structure Analysis

The molecular structure of N-(2-Heptyl)aniline consists of a benzene ring attached to an amine group (NH2) and a heptyl group (C7H15), which is a seven-carbon alkyl chain .


Chemical Reactions Analysis

In a study, it was observed that when 2-heptylamine was used as an N-donating group in a reaction over 10% Pd/C, N-(2-heptyl)aniline was formed as the major product . This suggests that N-(2-Heptyl)aniline can be produced from 2-heptylamine under certain conditions .

Scientific Research Applications

  • Aniline derivatives have applications in dynamic covalent chemistry, particularly in catalyzing hydrazone formation and transimination, which are relevant for biological applications (Dirksen, Hackeng, & Dawson, 2006).

  • The molecular structure of aniline derivatives, such as N-benzylidene-aniline, has been extensively studied to understand their conformation and stability, which is crucial in molecular design and synthesis (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).

  • Aniline-based polymers, like poly(aniline), are used in nonenzymatic glucose sensors. These sensors leverage the inductive effects of reactive substituents on the pH-dependent properties of aniline (Shoji & Freund, 2001).

  • Aniline derivatives play a role in the synthesis of bioactive compounds. For example, palladium-catalyzed oxidative coupling is used for the efficient synthesis of carbazoquinocin C, a potent lipid peroxidation inhibitor, involving the introduction of a heptyl side chain into an aniline derivative (Knölker, Reddy, & Wagner, 1998).

  • Visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been investigated, demonstrating the synthetic utility of aniline derivatives in organic chemistry (Lenhart & Bach, 2014).

  • Aniline derivatives have been studied for their nephrotoxic potential, with certain substitutions like 2-substitution significantly increasing nephrotoxic potential in rats (Rankin et al., 1986).

  • In catalysis, complexes of aniline derivatives with metals like palladium have shown high efficiency in reactions like the Suzuki-Miyaura C-C coupling in eco-friendly water (Rao et al., 2014).

  • Aniline derivatives have been used in the study of photocatalytic activities, such as the photodegradation of pollutants in aqueous solutions (Zabihi-Mobarakeh & Nezamzadeh-Ejhieh, 2015).

Safety and Hazards

N-(2-Heptyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for N-(2-Heptyl)aniline could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, the development of simple, expedient, selective, and broad-scope amination methods could increase the scope of amine with multifaceted aliphatic architectures and functionalities .

properties

IUPAC Name

N-heptan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-12,14H,3-4,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKJQOUZLQYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309113
Record name N-(1-Methylhexyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Heptyl)aniline

CAS RN

67915-63-3
Record name N-(1-Methylhexyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylhexyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-(1-methylhexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of aniline (100 parts), 2-heptanone (220 parts), 4-toluene sulphonic acid (6 parts) and 3% palladium on carbon (5 parts) in a 1 litre autoclave was charged with hydrogen to a pressure of 80 atmospheres and heated at 150° C. for 40 hours. The cooled reaction mixture was diluted with ethyl acetate, filtered, washed with 1N-hydrochloric acid (6×200 parts) and water (2×200 parts), the ethyl acetate was separated and dried (MgSO4) before evaporating to leave N-(1-methylhexyl)aniline (76 parts, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Heptyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(2-Heptyl)aniline
Reactant of Route 3
Reactant of Route 3
N-(2-Heptyl)aniline
Reactant of Route 4
Reactant of Route 4
N-(2-Heptyl)aniline
Reactant of Route 5
Reactant of Route 5
N-(2-Heptyl)aniline
Reactant of Route 6
Reactant of Route 6
N-(2-Heptyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.